Phenyl (5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)carbamate
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Overview
Description
The compound seems to be a derivative of isothiazolidine, which is a heterocyclic compound containing a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . The ring also contains two additional oxygen atoms, making it a dioxidoisothiazolidine .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a phenyl ring attached to a carbamate group, which is in turn attached to a 5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl group .Scientific Research Applications
Organic Synthesis Intermediates
This compound serves as an intermediate in organic synthesis, particularly in the formation of boronic acid derivatives. These derivatives are crucial in various organic reactions, including Suzuki coupling, which is widely used in the synthesis of complex organic molecules .
Drug Development
The presence of borate and sulfonamide groups in similar compounds suggests potential applications in drug development. Boronic acid compounds are known to act as enzyme inhibitors or ligand drugs, which could be explored with this compound as well .
Diagnostic Agents
Compounds with borate groups have been used as fluorescent probes for detecting various biological substances, such as hydrogen peroxide, sugars, and certain ions. This compound could potentially be modified to serve as a diagnostic agent in biological and medical fields .
Stimulus-Responsive Drug Carriers
The boronic ester bonds in this compound can be utilized to construct stimulus-responsive drug carriers. These carriers can respond to changes in the microenvironment, such as pH, glucose levels, and ATP, to release drugs in a controlled manner .
Future Directions
properties
IUPAC Name |
phenyl N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O5S/c1-23-16-9-8-13(19-10-5-11-25(19,21)22)12-15(16)18-17(20)24-14-6-3-2-4-7-14/h2-4,6-9,12H,5,10-11H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUYNKHLEHVDOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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